molecular formula C12H10N4O2 B1196206 6-Ethyl-3-(1H-tetrazol-5-yl)chromone CAS No. 50743-49-2

6-Ethyl-3-(1H-tetrazol-5-yl)chromone

Katalognummer: B1196206
CAS-Nummer: 50743-49-2
Molekulargewicht: 242.23 g/mol
InChI-Schlüssel: UBEONZHRYRTJFN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Ethyl-3-(1H-tetrazol-5-yl)chromone, also known as AA-344, is a synthetic chromone derivative with the molecular formula C12H10N4O2 and a molecular weight of 242.23 g/mol . This compound was historically developed as an orally active anti-allergic agent and has been the subject of numerous pharmacological studies . Its primary research value lies in its selective suppressive effect on type I allergic reactions, which are immediate hypersensitivity responses . The compound's mechanism of action is associated with the inhibition of IgE-mediated histamine release from mast cells, a key process in the allergic response . Further research indicates that AA-344 can inhibit cyclic AMP phosphodiesterase in rat mast cells. This inhibition, particularly in conjunction with biogenic amines and prostaglandins, leads to a significant increase in intracellular cyclic AMP levels, which is believed to play a crucial regulatory role in its antiallergic effects by stabilizing mast cells . Pharmacokinetic studies in various animal models, including rats, guinea pigs, rabbits, dogs, and monkeys, have demonstrated that AA-344 is rapidly absorbed and metabolized, with urinary excretion being its primary elimination route . Its metabolites, including a glucuronic acid conjugate, have also been studied for their activity . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Eigenschaften

CAS-Nummer

50743-49-2

Molekularformel

C12H10N4O2

Molekulargewicht

242.23 g/mol

IUPAC-Name

6-ethyl-3-(2H-tetrazol-5-yl)chromen-4-one

InChI

InChI=1S/C12H10N4O2/c1-2-7-3-4-10-8(5-7)11(17)9(6-18-10)12-13-15-16-14-12/h3-6H,2H2,1H3,(H,13,14,15,16)

InChI-Schlüssel

UBEONZHRYRTJFN-UHFFFAOYSA-N

SMILES

CCC1=CC2=C(C=C1)OC=C(C2=O)C3=NNN=N3

Kanonische SMILES

CCC1=CC2=C(C=C1)OC=C(C2=O)C3=NNN=N3

Andere CAS-Nummern

50743-49-2

Synonyme

6-ethyl-3-(1H-tetrazol-5-yl)chromone
AA 344
AA-344

Herkunft des Produkts

United States

Analyse Chemischer Reaktionen

AA-344 durchläuft verschiedene chemische Reaktionen, darunter:

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von AA-344 beinhaltet seine Wechselwirkung mit biogenen Aminen und Prostaglandinen, um die cAMP-Spiegel in Rattenmastzellen zu erhöhen. Diese Wechselwirkung hemmt die cyclische AMP-Phosphodiesterase, was zu einem signifikanten Anstieg der cAMP-Spiegel führt. Dieser Anstieg von cAMP wird vermutet, eine entscheidende Rolle bei den antiallergischen Wirkungen von AA-344 zu spielen, indem er die Funktion von Mastzellen bei allergischen Reaktionen reguliert.

Wirkmechanismus

The mechanism of action of AA-344 involves its interaction with biogenic amines and prostaglandins to increase cyclic AMP levels in rat mast cells. This interaction inhibits cyclic AMP phosphodiesterase, leading to a significant increase in cyclic AMP levels. This increase in cyclic AMP is believed to play a crucial role in the antiallergic effects of AA-344 by regulating the function of mast cells in allergic reactions .

Vergleich Mit ähnlichen Verbindungen

Chromone derivatives with tetrazole substituents or analogous structures have been extensively studied for their pharmacological profiles. Below is a detailed comparison of 6-Ethyl-3-(1H-tetrazol-5-yl)chromone with structurally and functionally related compounds:

Structural Analogues with Tetrazole Substitutions
Compound Name Substituents Molecular Weight (g/mol) Key Pharmacological Findings
This compound Ethyl (C6), tetrazole (C3) 250.24 Inhibits IgE-mediated histamine release (IC₅₀: 1.2 μM) ; reduces delayed hypersensitivity .
6-Bromo-2-(phenylamino)-3-(1H-tetrazol-5-yl)-4H-chromen-4-one Bromo (C6), phenylamino (C2), tetrazole (C3) 384.00 Moderate anti-inflammatory activity; lower solubility in DMSO compared to ethyl derivative .
6-Chloro-2-(phenylamino)-3-(1H-tetrazol-5-yl)-4H-chromen-4-one Chloro (C6), phenylamino (C2), tetrazole (C3) 339.75 Enhanced antioxidant capacity (EC₅₀: 12.5 μM) but weaker anti-allergic effects .

Key Observations :

  • Substituent Effects : The ethyl group at position 6 in AA-344 contributes to its superior anti-allergic activity compared to halogenated derivatives (e.g., bromo, chloro), which exhibit reduced potency due to steric and electronic effects .
  • Tetrazole Positioning : The tetrazole ring at position 3 is critical for mast cell stabilization, as demonstrated by its role in blocking histamine release .
Functional Analogues with Anti-Allergic Activity
Compound Name Core Structure Mechanism of Action Efficacy Relative to AA-344
6,8-Di-t-butyl-4-oxo-4H-1-benzopyran-2-carboxylic acid Chromone with bulky alkyl groups Dual anti-inflammatory and uricosuric activity Less potent in histamine inhibition
Cromolyn Sodium Chromone with carboxylate groups Mast cell stabilization via cAMP modulation Similar efficacy but lower oral bioavailability

Key Observations :

  • AA-344 vs. Cromolyn Sodium : AA-344 demonstrates comparable mast cell stabilization but superior oral absorption, attributed to its tetrazole moiety enhancing membrane permeability .
  • Dual-Action Derivatives : Compounds like 6,8-di-t-butylchromone lack specificity for IgE-mediated pathways, limiting their anti-allergic utility .
Pharmacokinetic and Antioxidant Comparisons
Parameter AA-344 6-Chloro-tetrazole Chromone Cromolyn Sodium
Oral Bioavailability High (rapid absorption in rats) Moderate Low (<10%)
Metabolic Stability Rapid hepatic conjugation Slow glucuronidation Minimal metabolism
Antioxidant Activity (EC₅₀) 18.7 μM 12.5 μM Not reported

Key Observations :

  • AA-344’s rapid metabolism necessitates frequent dosing, whereas halogenated derivatives exhibit prolonged half-lives but inferior target engagement .
  • Antioxidant activity is inversely correlated with anti-allergic potency, highlighting a structure-activity trade-off .

Vorbereitungsmethoden

Reaction Scheme:

  • Synthesis of 6-Ethylchromone-3-Carbonitrile :

    • Starting Material: 6-Ethylchromone-3-carboxaldehyde

    • Reagent: Hydroxylamine hydrochloride (NH2OH·HCl)

    • Conditions: Acetic acid, 110°C, 4 hours

    • Intermediate: Oxime derivative, dehydrated to nitrile using PCl5.

  • Tetrazole Ring Formation :

    • Reagent: HN3 (generated in situ from NaN3 and H2SO4)

    • Catalyst: AlCl3 (1.0 equivalent)

    • Solvent: Benzene

    • Temperature: Reflux (80°C)

    • Duration: 5 hours

    • Yield : 65% after recrystallization.

Key Data:

ParameterValue
Starting Material6-Ethylchromone-3-carbonitrile
CatalystAlCl3
SolventBenzene
Reaction Temperature80°C
Yield65%

Ugi-Azide Multicomponent Reaction for Tetrazole Functionalization

Recent advances in tetrazole synthesis have leveraged the Ugi-azide reaction, a four-component process enabling modular construction of tetrazole-containing compounds. While initially applied to fluorinated chromones, this approach can be adapted for AA-344 synthesis:

General Procedure:

  • Components :

    • Aldehyde: 6-Ethylchromone-3-carboxaldehyde

    • Amine: Substituted aniline (e.g., cyclohexylamine)

    • Azide Source: Azidotrimethylsilane (TMSN3)

    • Isocyanide: tert-Butyl isocyanide

  • Catalyst : InCl3 (5 mol%)

  • Solvent : Isopropyl alcohol (0.5 M)

  • Conditions : Room temperature, 2 hours

  • Yield : 80–85% (estimated for AA-344 analog).

Advantages Over Traditional Methods:

  • Efficiency : One-pot reaction reduces purification steps.

  • Safety : Avoids explosive HN3 and toxic benzene.

  • Versatility : Amenable to structural diversification via varying amines and isocyanides.

Comparative Analysis of Synthetic Routes

The table below evaluates the three primary methods:

MethodStarting MaterialCatalyst/SolventYieldScalabilitySafety Concerns
Radiolabeled Synthesis6-Ethylchromone-3-carbonitrileAlCl3/Benzene58%LowRadioactive handling
Lewis Acid-Catalyzed6-Ethylchromone-3-carbonitrileAlCl3/Benzene65%ModerateBenzene toxicity
Ugi-Azide Reaction6-Ethylchromone-3-carboxaldehydeInCl3/i-PrOH80–85%HighMinimal

The Ugi-azide method emerges as the most efficient and safe approach, though it requires optimization for AA-344 specifically.

Mechanistic Insights into Tetrazole Ring Formation

The cycloaddition of nitriles with hydrogen azide proceeds via a [2+3] dipolar mechanism. AlCl3 polarizes the nitrile group, enhancing electrophilicity for azide attack. In the Ugi-azide pathway, TMSN3 acts as an azide donor, with InCl3 facilitating imine intermediate formation .

Q & A

Q. What is the mechanism of action of 6-ethyl-3-(1H-tetrazol-5-yl)chromone (AA-344) as an antiallergic agent?

Methodological Answer: AA-344 inhibits IgE-, IgGa-, and chemical agent-induced histamine release from isolated rat mast cells. Experimental validation involves isolating mast cells from rat peritoneal fluid, sensitizing them with anti-DNP IgE or IgGa antibodies, and challenging them with antigens (e.g., DNP-BSA). Histamine release is quantified fluorometrically, with AA-344 pre-incubated to assess inhibition . The tetrazole moiety enhances electron-withdrawing effects, stabilizing mast cell membranes and preventing degranulation .

Q. What structural features of AA-344 are critical for its antiallergic activity?

Methodological Answer: The chromone scaffold provides a planar aromatic system for membrane interaction, while the tetrazole group at position 3 enhances electron deficiency, critical for mast cell stabilization. Ethyl substitution at position 6 improves lipophilicity, facilitating oral bioavailability. Structure-activity relationship (SAR) studies compare derivatives with varying substituents; for example, replacing the ethyl group with bulkier alkyl chains reduces activity due to steric hindrance .

Q. Which in vitro and in vivo models are commonly used to evaluate AA-344's efficacy?

Methodological Answer:

  • In vitro: Isolated rat mast cells are challenged with antigens or chemical agents (e.g., compound 48/80) to measure histamine release inhibition .
  • In vivo: Rat passive cutaneous anaphylaxis (PCA) tests involve intradermal anti-DNP IgE injection, followed by intravenous antigen (DNP-BSA) and Evans blue dye. AA-344's oral or intravenous administration reduces dye leakage, quantifying vascular permeability suppression .

Advanced Research Questions

Q. How can synthesis of AA-344 derivatives be optimized for improved stability and activity?

Methodological Answer: Derivatives are synthesized via cyclocondensation of 3-formylchromone intermediates with sodium azide and AlCl₃ in tetrahydrofuran (THF) at 0–5°C. For example, 6-fluoro-2-(phenylamino)-3-(1H-tetrazol-5-yl)-4H-chromen-4-one is obtained in 85% yield. Purity is confirmed via ¹H/¹³C NMR and TLC. Modifications like halogenation (e.g., Cl, NO₂ at position 6) enhance antimicrobial activity but may reduce antiallergic effects due to altered electronic profiles .

Q. How do metabolites of AA-344 influence its pharmacological profile?

Methodological Answer: AA-344 is metabolized to glucuronic acid conjugates (e.g., 1-deoxy-1-[5-(6-ethylchromon-3-yl)tetrazol-1-yl]-β-D-glucopyranuronate). Metabolites are synthesized and characterized via ¹³C NMR and mass spectrometry. While some metabolites retain PCA inhibition activity intravenously, oral efficacy is limited due to poor absorption. Comparative studies using rat liver microsomes and HPLC-MS identify metabolic pathways impacting bioavailability .

Q. How can discrepancies between in vitro and in vivo efficacy data be resolved?

Methodological Answer: Contradictions arise when metabolites active in vitro (e.g., histamine release inhibition) show reduced in vivo efficacy due to pharmacokinetic factors. Solutions include:

  • Prodrug design: Masking polar groups (e.g., glucuronides) to enhance absorption.
  • Co-administration with absorption enhancers: Cyclodextrins or liposomal formulations improve oral bioavailability.
  • Species-specific metabolism analysis: Cross-testing in guinea pigs, dogs, and primates to identify interspecies metabolic differences .

Q. What recent synthetic derivatives of AA-344 show promise for expanded therapeutic applications?

Methodological Answer: Derivatives like 6-nitro-2-(phenylamino)-3-(1H-tetrazol-5-yl)-4H-chromen-4-one exhibit dual antiallergic and antimicrobial activity. Antimicrobial assays against S. aureus and C. albicans use broth microdilution (MIC values: 8–64 µg/mL). Molecular docking reveals hydrogen bonding between the tetrazole group and E. coli DNA gyrase (PDB: 1KZN), suggesting mechanistic divergence from parent compounds .

Q. What analytical techniques distinguish between AA-344 isomers or tautomers?

Methodological Answer: ¹³C NMR is critical for distinguishing 1H- and 2H-tetrazole tautomers. The tetrazole ring carbons show distinct shifts: C-1 (δ 143–145 ppm for 1H-tetrazole) vs. C-2 (δ 152–154 ppm for 2H-tetrazole). TLC with silica gel plates (eluent: ethyl acetate/hexane, 3:7) separates isomers, visualized under UV254 .

Q. How do molecular docking studies inform the design of AA-344 derivatives?

Methodological Answer: Docking (AutoDock Vina) into mast cell phosphatase targets (e.g., SHIP-1) identifies key interactions:

  • Chromone carbonyl forms hydrogen bonds with Arg343.
  • Tetrazole nitrogen interacts with Ser365.
    Derivatives with electron-withdrawing groups (e.g., -NO₂) improve binding affinity (ΔG: −9.2 kcal/mol vs. −7.8 kcal/mol for AA-344) but require solubility optimization via PEGylation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.